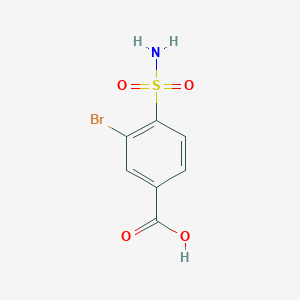
3-Bromo-4-sulfamoylbenzoic acid
Vue d'ensemble
Description
3-Bromo-4-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H6BrNO4S. It has a molecular weight of 280.1 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-sulfamoylbenzoic acid is1S/C7H6BrNO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
3-Bromo-4-sulfamoylbenzoic acid is a powder that is stored at room temperature . It has a melting point of 259-260 degrees Celsius . The compound’s InChI key is QTSKFCIAMZEPJN-UHFFFAOYSA-N .Applications De Recherche Scientifique
Bromophenol Derivatives from Red Algae
A study on bromophenol derivatives isolated from the red alga Rhodomela confervoides identified several new compounds, including ones related to 3-Bromo-4-sulfamoylbenzoic acid, which were investigated for their activity against human cancer cell lines and microorganisms, though they were found to be inactive in this context. This research highlights the exploration of natural sources for novel bromophenol derivatives with potential applications in pharmacology and bioactive material discovery (Zhao et al., 2004).
Structural and Spectroscopic Analysis of Sulfamoylbenzoic Acid
An analysis focusing on 4-chloro-3-sulfamoylbenzoic acid (CSBA) utilized various spectroscopic methods to elucidate its structure, offering insights into the solid-state configuration and molecular properties of sulfamoylbenzoic acids. This type of study underlines the importance of structural analysis in understanding the properties and potential applications of sulfamoylbenzoic acid derivatives, including those with a bromo substituent, in material science and medicinal chemistry (Kavitha et al., 2020).
Corrosion Inhibition
Research on 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid among other compounds demonstrated their potential as corrosion inhibitors for mild steel in acidic media. This suggests that bromo- and sulfamoyl-substituted benzoic acids could be explored for their corrosion inhibition properties, contributing to the development of new materials with enhanced resistance to degradation (Sappani & Karthikeyan, 2014).
Catalysis and Organic Synthesis
Studies on the catalytic and synthetic applications of halobenzoic acids, including those with bromo and sulfamoyl groups, are crucial for the development of new synthetic pathways. For example, the catalyst-free P-C coupling reactions of halobenzoic acids with secondary phosphine oxides under microwave irradiation in water highlight the role of these compounds in facilitating novel organic reactions (Jablonkai & Keglevich, 2015).
Antifungal Agents
Novel sulfamoylbenzoate derivatives have been evaluated as antifungal agents against Malassezia furfur, demonstrating significant activity. This research points to the potential of 3-Bromo-4-sulfamoylbenzoic acid and related compounds in the development of new treatments for fungal infections, particularly those affecting the skin (Trifonov et al., 2020).
Safety And Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
3-bromo-4-sulfamoylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSKFCIAMZEPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-sulfamoylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3298600.png)
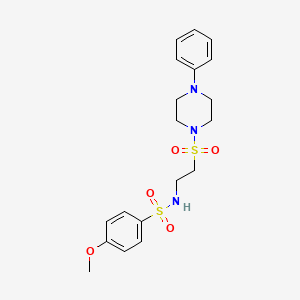
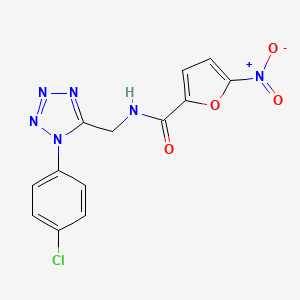
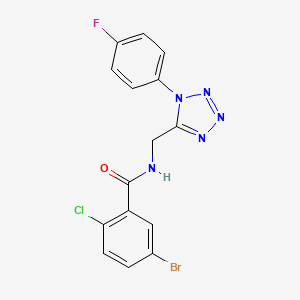
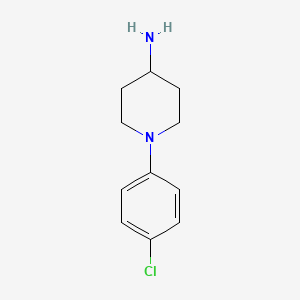
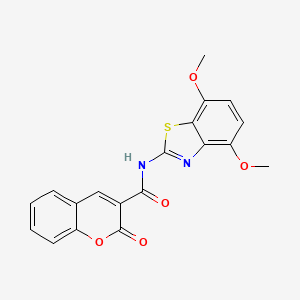
![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B3298641.png)
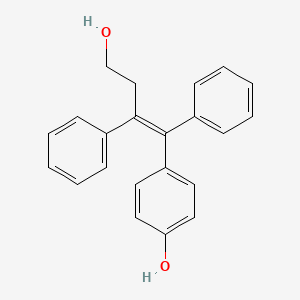
![3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3298666.png)
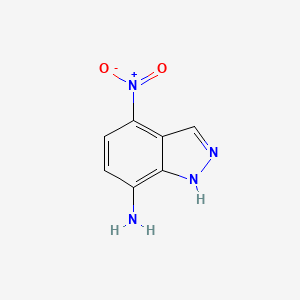
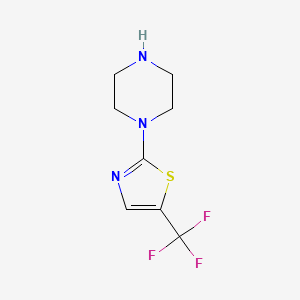
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3298707.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3298708.png)
![N-(4-ethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3298716.png)